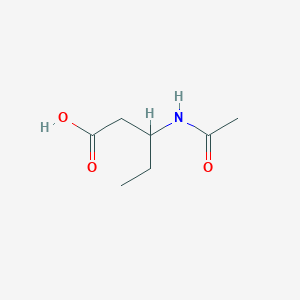

3-Acetamidopentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

3-acetamidopentanoic acid |

InChI |

InChI=1S/C7H13NO3/c1-3-6(4-7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11) |

InChI Key |

OPGHHOANGOXTMI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)O)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on 3-Acetamidopentanoic Acid and its Isomer 5-Acetamidopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the known chemical properties of 3-Acetamidopentanoic acid. Due to the limited availability of experimental data for this specific compound, this document also includes a comprehensive summary of the well-characterized isomer, 5-Acetamidopentanoic acid, for comparative purposes. The guide is intended to be a valuable resource for researchers in chemistry and drug development, offering available data in a structured format and outlining general experimental approaches where specific protocols are not available.

Chemical Properties

A thorough search of available scientific literature and chemical databases reveals a significant lack of experimentally determined properties for this compound. In contrast, its isomer, 5-Acetamidopentanoic acid, is well-documented. The following tables summarize the available information for both compounds to provide a comparative chemical profile.

General and Physical Properties

| Property | This compound | 5-Acetamidopentanoic Acid |

| IUPAC Name | This compound | 5-Acetamidopentanoic acid[1][2] |

| Synonyms | - | 5-(Acetylamino)pentanoic acid, 5-Acetamidovaleric acid[1] |

| CAS Number | Not available | 1072-10-2[1] |

| Molecular Formula | C₇H₁₃NO₃ | C₇H₁₃NO₃[1] |

| Molecular Weight | 159.18 g/mol | 159.18 g/mol [1] |

| Melting Point | Data not available | Solid (experimental)[1] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Very hydrophobic, practically insoluble in water (predicted)[2] |

| pKa | Data not available | Data not available |

Spectral Data

No experimental or predicted spectral data (¹H NMR, ¹³C NMR, IR) for this compound could be located. For 5-Acetamidopentanoic acid, predicted NMR spectra are available.

-

¹H NMR Spectrum (Predicted, D₂O): Predicted spectral data for 5-Acetamidopentanoic acid is available in chemical databases.[2]

-

¹³C NMR Spectrum (Predicted, D₂O): Predicted spectral data for 5-Acetamidopentanoic acid is available in chemical databases.[2]

-

IR Spectrum: No specific IR data for either isomer was found. However, the IR spectrum of a structurally related compound, 3-methylpentanoic acid, is available and shows characteristic absorptions for a carboxylic acid.[3]

Experimental Protocols

Specific experimental protocols for the synthesis, purification, and analysis of this compound are not available in the current literature. Researchers interested in this compound would likely need to adapt general methods for the N-acetylation of amino acids.

General Synthesis Approach

A plausible synthetic route to this compound would involve the N-acetylation of 3-aminopentanoic acid. A general procedure for this type of reaction is outlined below. This is a hypothetical protocol and would require optimization.

Reaction: Acetylation of 3-aminopentanoic acid with acetic anhydride.

Materials:

-

3-aminopentanoic acid

-

Acetic anhydride

-

A suitable solvent (e.g., glacial acetic acid, water)

-

Base (e.g., sodium acetate, triethylamine) if necessary

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Dissolve 3-aminopentanoic acid in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add a molar excess of acetic anhydride to the cooled solution with stirring.

-

If required, add a base to neutralize the acetic acid byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).

-

Upon completion, acidify the mixture with hydrochloric acid.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

A synthesis procedure for a related compound, 3-methylpentanoic acid, involves the saponification of ethyl sec-butylmalonate followed by acidification and distillation.[4]

Biological Activity and Signaling Pathways

There is no published research on the biological activity or associated signaling pathways of this compound.

For context, pentanoic acid (valeric acid), a related short-chain fatty acid, has been shown to induce the production of thymic stromal lymphopoietin (TSLP) in keratinocytes through the Gq/11 and Rho-associated protein kinase (ROCK) signaling pathway.[5] This suggests that short-chain fatty acids can play a role in modulating immune responses in the skin. Valeric acid has also been studied for its potential as a therapeutic agent for various disorders due to its activity as a histone deacetylase (HDAC) inhibitor.[6]

The biological role of 5-Acetamidopentanoic acid has been noted in the context of lysine degradation pathways.[2] It is considered a metabolite and has been identified in Euglena gracilis and Trypanosoma brucei.[1]

Visualizations

As no specific signaling pathways or complex experimental workflows for this compound have been documented, the following diagrams illustrate a general workflow for the characterization of a novel chemical compound and a hypothetical signaling pathway based on the activity of the related molecule, pentanoic acid.

Caption: General workflow for the synthesis, characterization, and evaluation of a novel chemical compound.

Caption: Hypothetical signaling cascade based on the known activity of pentanoic acid.

References

- 1. 5-Acetamidopentanoic acid | C7H13NO3 | CID 439903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NP-MRD: Showing NP-Card for 5-Acetamidovalerate (NP0091964) [np-mrd.org]

- 3. Pentanoic acid, 3-methyl- [webbook.nist.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Pentanoic acid induces thymic stromal lymphopoietin production through Gq/11 and Rho-associated protein kinase signaling pathway in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure Elucidation of 3-Acetamidopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the structure elucidation of 3-Acetamidopentanoic acid. Due to the limited availability of experimental data in peer-reviewed literature, this guide presents a putative synthesis pathway and focuses on the structural confirmation through predicted spectroscopic data. The methodologies for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are detailed, providing a robust framework for the characterization of this molecule.

Introduction

This compound is a derivative of 3-aminopentanoic acid, a beta-amino acid. While its biological activity and applications are not extensively documented, its structural analogues have relevance in various fields, including medicinal chemistry. The precise determination of its chemical structure is fundamental for any further investigation into its properties and potential applications. This guide outlines the necessary steps for its synthesis and structural verification.

Proposed Synthesis

A plausible synthetic route to this compound involves the N-acetylation of its precursor, 3-aminopentanoic acid. This can be achieved through a standard acylation reaction using acetyl chloride or acetic anhydride under basic conditions.

Reaction Scheme:

Experimental Protocol: Acetylation of 3-Aminopentanoic Acid

-

Dissolution: Dissolve 3-aminopentanoic acid in a suitable aqueous solvent, such as a brine solution, under weakly basic conditions, which can be achieved using a mild base like sodium acetate.

-

Acylation: Slowly add acetyl chloride (or acetic anhydride) to the stirred solution at a controlled temperature, typically 0-5°C, to manage the exothermic reaction.

-

Neutralization and Extraction: After the reaction is complete, neutralize the mixture and extract the product using an appropriate organic solvent.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data used to confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| ~7.8 | Doublet | 1H | -NH- |

| ~4.0 | Multiplet | 1H | H-3 |

| ~2.3 | Multiplet | 2H | H-2 |

| ~1.8 | Singlet | 3H | -COCH₃ |

| ~1.5 | Multiplet | 2H | H-4 |

| ~0.8 | Triplet | 3H | H-5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~173.0 | C-1 (-COOH) |

| ~169.0 | -COCH₃ |

| ~48.0 | C-3 |

| ~38.0 | C-2 |

| ~28.0 | C-4 |

| ~22.0 | -COCH₃ |

| ~10.0 | C-5 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~2960, ~2870 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1650 | Strong | C=O stretch (Amide I) |

| ~1550 | Strong | N-H bend (Amide II) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 159.09 | [M]⁺, Molecular ion |

| 114.07 | [M - COOH]⁺ |

| 100.08 | [M - C₂H₅O]⁺ |

| 86.06 | [M - C₃H₅O₂]⁺ |

| 72.06 | [M - C₄H₇O₂]⁺ |

| 59.04 | [CH₃CONH₂]⁺ |

| 43.02 | [CH₃CO]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Ionization and Mass Analysis: Ionize the sample and separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to identify characteristic fragment ions.

Visualization of Structure and Elucidation Workflow

Chemical Structure

Caption: Chemical Structure of this compound.

Structure Elucidation Workflow

Caption: Workflow for Synthesis and Structure Elucidation.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of synthesis from 3-aminopentanoic acid and comprehensive spectroscopic analysis. While experimental data is not widely published, the predicted NMR, IR, and mass spectral data presented in this guide provide a solid foundation for its characterization. The detailed experimental protocols offer a practical approach for researchers to follow in their own laboratories. This technical guide serves as a valuable resource for the synthesis and structural confirmation of this compound, enabling further research into its properties and potential applications.

A Technical Guide to 3-Acetamidopentanoic Acid (CAS Number: 15891-50-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetamidopentanoic acid, also known as N-Acetyl-L-norvaline, corresponding to CAS number 15891-50-6. This document consolidates available data on its chemical and physical properties, safety information, and insights into its potential biological significance, primarily drawing parallels with its parent compound, L-norvaline. While specific experimental data for this compound is limited in publicly accessible literature, this guide aims to provide a foundational understanding for research and drug development professionals.

Chemical Identity and Physical Properties

This compound is the N-acetylated derivative of L-norvaline, an isomer of the more common amino acid valine.[1] The introduction of an acetyl group can significantly alter the physicochemical properties and biological activity of the parent molecule.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| CAS Number | 15891-50-6 | [2] |

| Molecular Formula | C7H13NO3 | [2] |

| Molecular Weight | 159.18 g/mol | [2] |

| IUPAC Name | (2S)-2-acetamidopentanoic acid | [2] |

| Synonyms | N-Acetyl-L-norvaline, Ac-L-Nva-OH, Acetyl-L-2-aminovaleric acid | [2][3] |

| Computed XLogP3 | 0.2 | [2] |

| Computed Polar Surface Area | 66.4 Ų | [2] |

Table 2: Physical Properties of the Related Compound L-Norvaline

| Property | Value | Source |

| Melting Point | >300 °C (decomposes) | [4] |

| Boiling Point | 310 °C (predicted) | [5] |

| Solubility in Water | 100 mg/mL at 18 °C | [1] |

| Appearance | White crystalline powder | [5] |

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as an irritant.[2]

Table 3: GHS Hazard Statements

| Hazard Code | Description | Source |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general approach involves the acetylation of the amino group of L-norvaline. A patent for the synthesis of L-norvaline describes a multi-step process starting from n-valeric acid.[6] A common method for N-acetylation of amino acids is the reaction with acetic anhydride.[7]

Logical Workflow for Potential Synthesis:

Caption: A potential synthetic workflow for this compound from L-norvaline.

Biological Activity and Potential Applications in Drug Development

Direct studies on the biological activity of this compound are scarce. However, the activity of its parent compound, L-norvaline, offers significant insights into its potential areas of interest for research and drug development.

Arginase Inhibition and Nitric Oxide Production

L-norvaline is a known inhibitor of the enzyme arginase.[8][9] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline can increase the bioavailability of L-arginine for NOS, potentially leading to increased production of nitric oxide (NO).[8] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.

Signaling Pathway of L-Norvaline's Effect on Nitric Oxide Production:

Caption: L-Norvaline inhibits arginase, increasing L-arginine for NO synthesis.

The acetylation of L-norvaline to form this compound may alter its binding affinity for arginase and its overall pharmacokinetic profile. Further research is needed to determine if this compound retains or modifies this inhibitory activity.

Neurodegenerative Diseases

Research has explored the therapeutic potential of L-norvaline in models of Alzheimer's disease.[10][11] Studies in a triple-transgenic mouse model of Alzheimer's showed that L-norvaline treatment could reverse cognitive decline, reduce beta-amyloid plaques, and alleviate microgliosis.[10] These neuroprotective effects are thought to be linked to the inhibition of arginase and the modulation of inflammatory pathways.[10] A bioinformatic analysis identified several key signaling pathways activated by L-norvaline treatment, including the ERK/MAPK signaling pathway, which is crucial for cell survival and neuroplasticity.[10][12]

Experimental Workflow for Investigating Neuroprotective Effects:

References

- 1. Showing Compound Norvaline (FDB005441) - FooDB [foodb.ca]

- 2. N-Acetyl-L-norvaline | C7H13NO3 | CID 5708661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. L-Norvaline CAS#: 6600-40-4 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CN1962613A - Method for synthesis of L-norvaline - Google Patents [patents.google.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. youtube.com [youtube.com]

- 9. lifetein.com [lifetein.com]

- 10. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Norvaline, a new therapeutic agent against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

N-Acetyl-DL-Norvaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-acetyl-DL-norvaline, a modified amino acid of interest in various scientific disciplines. This document details its physicochemical properties, outlines experimental protocols for its synthesis, and discusses its known biological context.

Physicochemical Properties

N-acetyl-DL-norvaline is a derivative of the amino acid norvaline. The addition of an acetyl group to the nitrogen atom of DL-norvaline results in a compound with altered polarity and potential biological activity. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 159.18 g/mol | [1][2][3][4] |

| Molecular Formula | C7H13NO3 | [1][2][3][4] |

| CAS Number | 7682-15-7 | [1][3] |

| Melting Point | 111.0-112.5 °C | |

| Synonyms | 2-Acetamidopentanoic acid | [1] |

Experimental Protocols

Synthesis of N-Acetyl-DL-Norvaline

A common method for the synthesis of N-acetyl-DL-norvaline is the acetylation of DL-norvaline using acetic anhydride. The following protocol is a generalized procedure based on established chemical principles.

Materials:

-

DL-norvaline

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium hydroxide (for pH adjustment)

-

Ice

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve DL-norvaline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Acetylation: Slowly add a molar excess of acetic anhydride to the solution while stirring. The reaction is typically carried out at room temperature or with gentle heating (e.g., 50-60 °C) to facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material (DL-norvaline).

-

Quenching: Once the reaction is complete, the excess acetic anhydride is quenched by the slow addition of water. This should be done cautiously in an ice bath as the reaction is exothermic.

-

Neutralization and Precipitation: The pH of the solution is carefully adjusted to neutral (pH 7) using a sodium hydroxide solution. This will cause the N-acetyl-DL-norvaline to precipitate out of the solution.

-

Isolation: The precipitated product is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield pure N-acetyl-DL-norvaline.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Workflow for the Synthesis of N-Acetyl-DL-Norvaline:

Analytical Methods

The purity and identity of synthesized N-acetyl-DL-norvaline can be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of N-acetyl-DL-norvaline. A C18 column can be used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector.

-

Gas Chromatography (GC): For GC analysis, N-acetyl-DL-norvaline usually requires derivatization to increase its volatility.

-

Mass Spectrometry (MS): Coupled with either HPLC or GC, mass spectrometry can provide definitive identification by determining the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the chemical structure of N-acetyl-DL-norvaline.

Biological Context and Signaling Pathways

Currently, there is a lack of direct scientific literature detailing the specific biological activities and signaling pathway involvement of N-acetyl-DL-norvaline . Research in this area has predominantly focused on its parent compound, L-norvaline .

L-norvaline is known to be an inhibitor of the enzyme arginase. By inhibiting arginase, L-norvaline can increase the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). This leads to increased production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.

The potential biological effects of N-acetyl-DL-norvaline may differ from those of L-norvaline due to the presence of the acetyl group, which can alter its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. Further research is required to elucidate the specific biological roles and mechanisms of action of N-acetyl-DL-norvaline.

Logical Relationship of L-Norvaline's Known Mechanism:

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and should be adapted and optimized based on specific laboratory conditions and safety guidelines. The information on biological activity is based on the parent compound and may not be directly applicable to N-acetyl-DL-norvaline.

References

- 1. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 2. N-Acetyl-L-norvaline | C7H13NO3 | CID 5708661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 3-Acetamidopentanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Acetamidopentanoic acid (also known as N-acetyl-DL-norvaline) in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, chemical synthesis, and various research endeavors. This document presents available quantitative data, detailed experimental protocols for solubility determination, and relevant biochemical pathways to provide a thorough understanding of its behavior in different chemical environments.

Core Data: Solubility of this compound and Related Compounds

Quantitative solubility data for this compound is not extensively available in the public domain. However, by examining the solubility of structurally similar N-acetylated amino acids, a reliable estimation can be made. The following tables summarize the mole fraction solubility (x₁) of N-acetyl-L-valine, N-acetyl-L-leucine, and N-acetylglycine in a range of organic solvents at various temperatures. Given the structural similarity, the solubility of this compound is expected to follow similar trends, particularly aligning closely with that of N-acetyl-L-valine due to the comparable side-chain length and lack of branching.

Table 1: Mole Fraction Solubility (x₁) of N-acetyl-L-valine in Various Organic Solvents [1]

| Temperature (K) | Water | 2-Butanone | Dimethyl Carbonate | n-Propanol | Isopropanol | n-Butanol | Isobutanol | Acetone | Acetonitrile | Methyl Acetate | Ethyl Acetate | 1,4-Dioxane |

| 283.15 | 0.0098 | 0.0125 | 0.0028 | 0.0335 | 0.0315 | 0.0275 | 0.0255 | 0.0145 | 0.0045 | 0.0075 | 0.0055 | 0.0165 |

| 288.15 | 0.0113 | 0.0145 | 0.0033 | 0.0385 | 0.0365 | 0.0325 | 0.0305 | 0.0170 | 0.0053 | 0.0088 | 0.0065 | 0.0195 |

| 293.15 | 0.0130 | 0.0168 | 0.0039 | 0.0440 | 0.0420 | 0.0380 | 0.0360 | 0.0198 | 0.0062 | 0.0103 | 0.0077 | 0.0228 |

| 298.15 | 0.0150 | 0.0195 | 0.0046 | 0.0500 | 0.0480 | 0.0440 | 0.0420 | 0.0230 | 0.0073 | 0.0120 | 0.0090 | 0.0265 |

| 303.15 | 0.0173 | 0.0225 | 0.0054 | 0.0565 | 0.0545 | 0.0505 | 0.0485 | 0.0265 | 0.0085 | 0.0140 | 0.0105 | 0.0305 |

| 308.15 | 0.0198 | 0.0258 | 0.0063 | 0.0635 | 0.0615 | 0.0575 | 0.0555 | 0.0305 | 0.0100 | 0.0163 | 0.0123 | 0.0350 |

| 313.15 | 0.0228 | 0.0295 | 0.0073 | 0.0710 | 0.0690 | 0.0650 | 0.0630 | 0.0350 | 0.0118 | 0.0188 | 0.0143 | 0.0400 |

| 318.15 | 0.0260 | 0.0338 | 0.0085 | 0.0790 | 0.0770 | 0.0730 | 0.0710 | 0.0400 | 0.0138 | 0.0218 | 0.0165 | 0.0455 |

| 323.15 | 0.0295 | 0.0385 | 0.0098 | 0.0875 | 0.0855 | 0.0815 | 0.0795 | 0.0455 | 0.0160 | 0.0250 | 0.0190 | 0.0515 |

Table 2: Mole Fraction Solubility (x₁) of N-acetyl-L-leucine in Various Organic Solvents [2]

| Temperature (K) | Methanol | Ethanol | n-Propanol | 2-Propanol | 1-Butanol | Isobutanol | 2-Butanol | Methyl Acetate | Ethyl Acetate | Propyl Acetate | Acetone | Acetonitrile |

| 283.15 | 0.1412 | 0.1035 | 0.0831 | 0.0765 | 0.0683 | 0.0642 | 0.0613 | 0.0183 | 0.0145 | 0.0118 | 0.0245 | 0.0098 |

| 288.15 | 0.1553 | 0.1142 | 0.0923 | 0.0851 | 0.0762 | 0.0718 | 0.0685 | 0.0208 | 0.0167 | 0.0137 | 0.0278 | 0.0112 |

| 293.15 | 0.1705 | 0.1258 | 0.1023 | 0.0945 | 0.0848 | 0.0801 | 0.0764 | 0.0236 | 0.0191 | 0.0158 | 0.0315 | 0.0128 |

| 298.15 | 0.1868 | 0.1383 | 0.1132 | 0.1047 | 0.0942 | 0.0891 | 0.0851 | 0.0268 | 0.0218 | 0.0181 | 0.0355 | 0.0146 |

| 303.15 | 0.2043 | 0.1518 | 0.1249 | 0.1157 | 0.1044 | 0.0988 | 0.0945 | 0.0303 | 0.0248 | 0.0207 | 0.0400 | 0.0166 |

| 308.15 | 0.2231 | 0.1664 | 0.1376 | 0.1276 | 0.1155 | 0.1093 | 0.1047 | 0.0342 | 0.0281 | 0.0236 | 0.0448 | 0.0188 |

| 313.15 | 0.2432 | 0.1821 | 0.1513 | 0.1404 | 0.1275 | 0.1207 | 0.1158 | 0.0385 | 0.0318 | 0.0268 | 0.0501 | 0.0212 |

| 318.15 | 0.2647 | 0.1990 | 0.1660 | 0.1542 | 0.1404 | 0.1330 | 0.1278 | 0.0433 | 0.0358 | 0.0303 | 0.0558 | 0.0239 |

| 323.15 | 0.2877 | 0.2172 | 0.1818 | 0.1690 | 0.1543 | 0.1462 | 0.1408 | 0.0485 | 0.0402 | 0.0342 | 0.0620 | 0.0268 |

Table 3: Mole Fraction Solubility (x₁) of N-acetylglycine in Various Organic Solvents [3]

| Temperature (K) | Water | Methanol | Ethanol | n-Propanol | i-Propanol | n-Butanol | i-Butanol | s-Butanol | n-Pentanol | Acetone | Acetonitrile | 1,4-Dioxane |

| 283.15 | 0.0415 | 0.0385 | 0.0165 | 0.0105 | 0.0085 | 0.0075 | 0.0065 | 0.0055 | 0.0045 | 0.0025 | 0.0015 | 0.0035 |

| 288.15 | 0.0475 | 0.0445 | 0.0190 | 0.0120 | 0.0098 | 0.0088 | 0.0075 | 0.0065 | 0.0053 | 0.0030 | 0.0018 | 0.0040 |

| 293.15 | 0.0540 | 0.0510 | 0.0220 | 0.0140 | 0.0113 | 0.0103 | 0.0088 | 0.0077 | 0.0062 | 0.0036 | 0.0022 | 0.0046 |

| 298.15 | 0.0610 | 0.0580 | 0.0250 | 0.0160 | 0.0130 | 0.0120 | 0.0103 | 0.0090 | 0.0073 | 0.0043 | 0.0027 | 0.0053 |

| 303.15 | 0.0685 | 0.0655 | 0.0285 | 0.0185 | 0.0150 | 0.0140 | 0.0120 | 0.0105 | 0.0085 | 0.0051 | 0.0033 | 0.0061 |

| 308.15 | 0.0765 | 0.0735 | 0.0325 | 0.0210 | 0.0173 | 0.0163 | 0.0140 | 0.0123 | 0.0100 | 0.0060 | 0.0040 | 0.0070 |

| 313.15 | 0.0850 | 0.0820 | 0.0365 | 0.0240 | 0.0198 | 0.0188 | 0.0163 | 0.0143 | 0.0118 | 0.0070 | 0.0048 | 0.0080 |

| 318.15 | 0.0940 | 0.0910 | 0.0410 | 0.0275 | 0.0225 | 0.0215 | 0.0188 | 0.0165 | 0.0138 | 0.0082 | 0.0058 | 0.0091 |

| 323.15 | 0.1035 | 0.1005 | 0.0460 | 0.0310 | 0.0255 | 0.0245 | 0.0215 | 0.0190 | 0.0160 | 0.0095 | 0.0069 | 0.0103 |

| 328.15 | 0.1135 | 0.1105 | 0.0515 | 0.0350 | 0.0290 | 0.0278 | 0.0245 | 0.0218 | 0.0185 | 0.0110 | 0.0082 | 0.0116 |

| 333.15 | 0.1240 | 0.1210 | 0.0575 | 0.0395 | 0.0328 | 0.0315 | 0.0280 | 0.0250 | 0.0213 | 0.0128 | 0.0097 | 0.0130 |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound.

Shake-Flask Method for Solubility Determination

This method involves achieving a saturated solution of the solute in the solvent of interest at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solute)

-

Organic solvents of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed containers in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of this compound. A pre-established calibration curve is used for this quantification.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

Visualizations: Biochemical Context

To understand the broader relevance of this compound, it is useful to consider its place within biochemical pathways. The following diagrams, generated using the DOT language, illustrate the general synthesis of N-acetylated amino acids and a relevant metabolic pathway involving a similar compound, N-acetylaspartate.

Caption: General enzymatic synthesis of N-acetylated amino acids.

Caption: Metabolic fate of N-acetylaspartate in the central nervous system.[4][5]

References

The Elusive Natural Occurrence of 3-Acetamidopentanoic Acid: A Review of the Current Scientific Landscape

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the natural occurrence of 3-Acetamidopentanoic acid. Despite a comprehensive review of scientific literature and biological databases, there is currently no direct evidence to suggest that this compound is a naturally occurring compound in any organism. This document summarizes the search for its presence and contextualizes the findings within the broader landscape of related N-acetylated amino acids and short-chain fatty acids.

Natural Occurrence: An Absence of Evidence

Extensive searches of chemical and biological databases, including PubChem, the Human Metabolome Database (HMDB), and broad scientific literature repositories, have yielded no reports of the isolation or detection of this compound from natural sources. This includes a lack of identification in microorganisms (bacteria and fungi), plants, marine organisms, and animals.

While the direct subject of this guide appears to be absent from the known natural product landscape, it is pertinent to discuss structurally similar compounds that have been identified in nature. A structural isomer, 5-Acetamidopentanoic acid , has been reported in the protist Euglena gracilis and the parasitic protozoan Trypanosoma brucei. However, the biosynthetic pathways and biological functions of 5-Acetamidopentanoic acid in these organisms remain largely uncharacterized.

Other related short-chain N-acetylated and modified pentanoic acids have been identified in various natural contexts. For instance, 3-methylpentanoic acid is a known metabolite in plants like Valeriana officinalis and the fungus Penicillium herquei. Additionally, the mycotoxin 3-nitropropanoic acid is produced by certain species of fungi, such as Aspergillus oryzae. These examples highlight that while the pentanoic acid backbone is utilized and modified in nature, the specific 3-acetamido configuration has not been observed.

Biosynthesis and Metabolism: A Theoretical Perspective

In the absence of any identified natural occurrence, there are no known biosynthetic or metabolic pathways for this compound. However, we can speculate on its potential formation based on general biochemical reactions. N-acetylation is a common metabolic process, and it is conceivable that 3-aminopentanoic acid could be a substrate for an N-acetyltransferase enzyme, which would utilize acetyl-CoA as the acetyl group donor.

The biosynthesis of amino acids is a well-understood process, but no established pathways lead to the formation of 3-aminopentanoic acid, the likely precursor to this compound.

Data Presentation: Lack of Quantitative Data

Due to the absence of any reported natural occurrence, there is no quantitative data available regarding the concentration or distribution of this compound in any biological tissues or fluids. Therefore, no data tables can be presented.

Experimental Protocols: No Established Methodologies

As this compound has not been isolated from a natural source, there are no established experimental protocols for its extraction, purification, or quantification from biological samples.

Signaling Pathways and Biological Activity: Unexplored Territory

There is no information in the scientific literature regarding any signaling pathways involving this compound or any demonstrated biological activity. Its potential roles in cellular processes, pharmacology, or toxicology remain entirely unknown.

Logical Relationships and Workflows

Given the lack of data, any diagrammatic representation would be purely hypothetical. However, a conceptual workflow for investigating the potential natural occurrence of this compound can be proposed.

Conclusion

An In-depth Technical Guide to the Theoretical Conformational Analysis of N-acetyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl amino acids (NAAAs) are fundamental building blocks of peptides and proteins, playing a crucial role in their structure, stability, and biological function. The acetylation of the N-terminus of an amino acid neutralizes its charge and introduces a peptide-like bond, making NAAAs excellent model systems for studying the intrinsic conformational preferences of amino acid residues within a polypeptide chain. Understanding the conformational landscape of these molecules is paramount in various fields, including structural biology, drug design, and peptide engineering. This technical guide provides a comprehensive overview of the theoretical conformational analysis of N-acetyl amino acids, detailing experimental and computational methodologies, presenting key quantitative data, and illustrating the direct implications for drug development.

Data Presentation: Conformational Preferences of N-acetyl Amino Acids

The conformational preferences of N-acetyl amino acids are typically described by the torsional angles of the backbone, primarily phi (φ) and psi (ψ). The relative energies of different stable conformers determine their population distribution. The following tables summarize key quantitative data from computational studies on various N-acetyl amino acids.

Table 1: Conformational Dihedral Angles and Relative Energies of N-acetyl-L-alanine-N'-methylamide

| Conformer | φ (°) | ψ (°) | Relative Energy (kcal/mol) |

| C7eq | -75 | 80 | 0.00 |

| C5 | -150 | 150 | 1.00 |

| α' | 60 | 60 | 2.50 |

| αL | -60 | -60 | 3.50 |

Table 2: Conformational Dihedral Angles and Relative Energies of N-acetyl-L-proline-N'-methylamide [1]

| Conformer | ω' (°) | φ (°) | ψ (°) | Relative Energy (kcal/mol) |

| tCd | 180 | -60 | 140 | 0.00 |

| tCu | 180 | -60 | -50 | 0.51 |

| cCd | 0 | -70 | 150 | 2.50 |

| cCu | 0 | -70 | -40 | 3.00 |

Table 3: Conformational Dihedral Angles and Relative Energies of N-acetyl-L-tryptophan-N'-methylamide [2]

| Conformer | φ (°) | ψ (°) | χ1 (°) | χ2 (°) | Relative Energy (kcal/mol) |

| βL | -150 | 150 | 180 | 90 | 0.00 |

| γL | -75 | 75 | -60 | 90 | 0.20 |

| αL | -60 | -60 | 180 | 90 | 1.50 |

| εL | -150 | -180 | 60 | 90 | 1.80 |

Experimental Protocols

Experimental validation is crucial for corroborating theoretical models. The two primary techniques for determining the conformation of N-acetyl amino acids in the solid-state and in solution are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structures of molecules in their crystalline form.

Methodology:

-

Crystallization: Single crystals of the N-acetyl amino acid are grown from a supersaturated solution. This is often the most challenging step, requiring screening of various solvents, precipitants, and temperatures.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector as the crystal is rotated.[3]

-

Structure Solution: The intensities and positions of the diffracted spots are used to calculate an electron density map of the unit cell. The phase problem, a critical challenge in crystallography, is solved using computational methods like direct methods or Patterson functions.

-

Model Building and Refinement: An atomic model is built into the electron density map. The model is then refined to improve the fit between the calculated and observed diffraction data, resulting in an accurate three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.

Methodology:

-

Sample Preparation: The N-acetyl amino acid is dissolved in a suitable deuterated solvent. The concentration should typically be in the millimolar range.

-

Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed.

-

1D ¹H NMR: Provides information about the chemical environment of protons.

-

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign resonances within a spin system.

-

2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space distances between protons (typically < 5 Å). These are crucial for determining the three-dimensional structure.

-

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the molecule.

-

Structural Restraint Generation: NOE cross-peak intensities are converted into distance restraints. J-coupling constants, measured from high-resolution 1D or 2D spectra, can be used to determine dihedral angle restraints (e.g., using the Karplus equation).

-

Structure Calculation and Ensemble Generation: The experimental restraints are used as input for molecular dynamics or distance geometry calculations to generate an ensemble of structures consistent with the NMR data. This ensemble represents the conformational flexibility of the molecule in solution.

Mandatory Visualizations

Computational Conformational Analysis Workflow

The following diagram illustrates a typical workflow for the computational conformational analysis of N-acetyl amino acids.

Influence of N-acetylation on Peptide Properties

This diagram illustrates the logical relationship between N-acetylation, conformational changes, and the resulting impact on the properties of peptides, which is of significant interest in drug development.

Relevance to Drug Development

The conformational analysis of N-acetyl amino acids has profound implications for drug development, particularly in the design of peptide-based therapeutics and small molecule drugs that mimic peptide structures.

-

Improving Peptide Stability: N-terminal acetylation can significantly enhance the stability of peptides against enzymatic degradation by exopeptidases.[4][5] This is a critical factor in improving the in vivo half-life and bioavailability of peptide drugs. The conformational constraints imposed by acetylation can also contribute to increased resistance to endopeptidases.

-

Modulating Biological Activity: The conformation of a peptide is intimately linked to its biological activity. By understanding the intrinsic conformational preferences of N-acetylated residues, medicinal chemists can design peptides with specific three-dimensional structures to optimize binding to their biological targets. For example, N-acetylation can stabilize α-helical or β-turn conformations that are essential for receptor recognition.

-

Enhancing Membrane Permeability: The ability of a drug to cross cell membranes is a key determinant of its efficacy. N-acetylation can influence the membrane permeability of peptides by altering their charge and conformational flexibility. A well-defined, more compact conformation can facilitate passive diffusion across the lipid bilayer.

-

Case Study: N-acetylcysteine (NAC): NAC is a widely used drug with mucolytic and antioxidant properties.[[“]][7] Its mechanism of action is related to its ability to break disulfide bonds in mucus and to act as a precursor for the antioxidant glutathione. The conformational properties of NAC influence its reactivity and ability to interact with its biological targets.[7]

-

Case Study: N-acetyl-L-tryptophan (L-NAT): Studies have shown that L-NAT, but not its D-isomer, can rescue neuronal cells from death in models of amyotrophic lateral sclerosis (ALS).[8] Molecular modeling suggests that the specific conformation of L-NAT allows it to form a stable complex with the neurokinin-1 receptor, highlighting the importance of stereochemistry and conformation in drug efficacy.[8]

Conclusion

The theoretical conformational analysis of N-acetyl amino acids is a powerful tool for understanding the fundamental principles of peptide and protein structure. By combining computational and experimental approaches, researchers can gain detailed insights into the conformational landscapes of these important molecules. This knowledge is not only of academic interest but also has significant practical applications in the pharmaceutical industry, enabling the rational design of more stable, potent, and bioavailable drugs. As computational power and experimental techniques continue to advance, the ability to accurately predict and control the conformation of N-acetyl amino acids and their derivatives will undoubtedly lead to the development of novel and improved therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is N-Acetyl Cysteine (NAC) mechanism of action? - Consensus [consensus.app]

- 7. researchgate.net [researchgate.net]

- 8. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Acetamidopentanoic Acid: A Putative Metabolite at the Crossroads of Amino Acid and Fatty Acid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetamidopentanoic acid is a small molecule that, while not extensively characterized in the scientific literature, represents an intriguing intersection of amino acid and fatty acid metabolism. As an N-acetylated derivative of 3-aminopentanoic acid, it belongs to a broad class of metabolites, N-acyl amino acids (NAAAs), which are increasingly recognized for their diverse biological roles.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, drawing on data from related compounds to infer its metabolic origin, potential biological significance, and methodologies for its study. This document is intended to serve as a foundational resource for researchers investigating novel metabolic pathways and for professionals in drug development exploring new therapeutic targets.

Introduction

N-acetylated amino acids (NAAAs) are a diverse group of molecules found across various biological systems.[1] Their functions range from being intermediates in metabolic pathways to acting as signaling molecules.[2][3] The acetylation of amino acids can alter their chemical properties, influencing their stability, solubility, and interaction with biological targets.[4] While specific N-acetylated amino acids like N-acetylglutamate and N-acetylaspartate are well-studied, the biological roles of many others, including this compound, remain to be elucidated.

The precursor to this compound is 3-aminopentanoic acid, a non-proteinogenic β-amino acid. The presence of the amino group at the β-position distinguishes it from the more common α-amino acids. This structural feature may confer unique metabolic fates and biological activities.

This guide will synthesize the available information on related compounds to propose a metabolic context for this compound, detail experimental approaches for its identification and quantification, and discuss its potential significance in health and disease.

Physicochemical Properties

| Property | 3-Aminopentanoic Acid | 5-Acetamidopentanoic Acid | Estimated this compound |

| Molecular Formula | C5H11NO2[6] | C7H13NO3[5] | C7H13NO3 |

| Molecular Weight | 117.15 g/mol [6] | 159.18 g/mol [5] | ~159.18 g/mol |

| IUPAC Name | 3-aminopentanoic acid[6] | 5-acetamidopentanoic acid[5] | This compound |

| SMILES | CCC(CC(=O)O)N | CC(=O)NCCCCC(=O)O[5] | CC(=O)NC(CC)CC(=O)O |

| Physical Description | Solid | Solid[5] | Likely a solid at room temperature |

Biosynthesis and Metabolism

The metabolic pathways leading to and from this compound have not been experimentally determined. However, based on known biochemical reactions, a hypothetical pathway can be proposed.

Proposed Biosynthesis

The most probable route for the biosynthesis of this compound is the N-acetylation of its precursor, 3-aminopentanoic acid. This reaction would likely be catalyzed by an N-acetyltransferase (NAT) enzyme, utilizing acetyl-CoA as the acetyl group donor.

Caption: Proposed enzymatic synthesis of this compound.

Potential Metabolic Fates

Once formed, this compound could undergo several metabolic transformations:

-

Deacetylation: The acetyl group could be removed by an aminoacylase, regenerating 3-aminopentanoic acid.[3] This is a common catabolic pathway for N-acetylated amino acids.

-

Further Metabolism: The parent molecule or its deacetylated form could be further metabolized through pathways of fatty acid or amino acid degradation.

Caption: Potential catabolic pathways for this compound.

Analytical Methodologies

The identification and quantification of this compound in biological samples would require sensitive and specific analytical techniques. Mass spectrometry-based methods are the gold standard for metabolomics.

Sample Preparation

A generic protocol for the extraction of small polar metabolites like this compound from biological samples (e.g., plasma, urine, cell culture) is outlined below.

| Step | Procedure | Rationale |

| 1. Quenching | For cellular samples, rapidly quench metabolic activity by adding ice-cold solvent (e.g., methanol/water). | To halt enzymatic reactions and preserve the metabolic state. |

| 2. Extraction | Homogenize the sample in a cold solvent mixture (e.g., methanol:acetonitrile:water). | To lyse cells and solubilize metabolites. |

| 3. Centrifugation | Centrifuge at high speed to pellet proteins and cellular debris. | To clarify the extract. |

| 4. Supernatant Collection | Carefully collect the supernatant containing the metabolites. | To separate metabolites from insoluble material. |

| 5. Drying | Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. | To concentrate the sample and remove organic solvents. |

| 6. Reconstitution | Reconstitute the dried extract in a suitable solvent for analysis (e.g., water/acetonitrile). | To prepare the sample for injection into the analytical instrument. |

Quantification by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the analysis of N-acetylated amino acids.[4]

Experimental Protocol: LC-MS/MS for N-Acetylated Amino Acid Quantification

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar metabolites.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

-

Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL.

-

-

Mass Spectrometry Detection:

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for amino acid derivatives.

-

MS/MS Analysis: For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed on a triple quadrupole instrument. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by fragmentation. The transition from the precursor to the product ion is highly specific.

-

Precursor Ion (m/z): [M+H]+ for this compound (calculated C7H14NO3+ = 160.09).

-

Product Ion(s): Fragmentation would likely involve the loss of the acetyl group or parts of the pentanoic acid backbone. Specific transitions would need to be determined experimentally using a synthetic standard.

-

-

-

Data Analysis:

-

Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a synthetic this compound standard.

-

An internal standard (a stable isotope-labeled version of the analyte) should be used to correct for variations in sample preparation and instrument response.

-

Caption: A typical workflow for the quantification of a small metabolite.

Potential Biological Significance and Future Directions

The biological role of this compound is currently unknown. However, based on the activities of other N-acetylated amino acids and β-amino acids, several hypotheses can be formulated:

-

Metabolic Regulation: It may act as a regulator of enzymes involved in amino acid or fatty acid metabolism.

-

Signaling Molecule: Like other N-acyl amino acids, it could have signaling functions, potentially interacting with cell surface receptors or nuclear receptors.[2]

-

Biomarker of Disease: Altered levels of this compound could be associated with certain metabolic disorders. For instance, increased excretion of various N-acetylated amino acids is observed in some inborn errors of amino acid metabolism.[7]

Future research should focus on:

-

Chemical Synthesis: The unambiguous synthesis of a this compound standard is crucial for its definitive identification and quantification in biological systems.

-

Metabolomic Screening: Targeted and untargeted metabolomic studies should be conducted to determine the presence and abundance of this compound in various tissues and biofluids in both healthy and diseased states.

-

Enzyme Identification: The enzymes responsible for the synthesis and degradation of this compound need to be identified and characterized.

-

Functional Studies: Once its presence is confirmed, in vitro and in vivo studies will be necessary to elucidate the biological functions of this metabolite.

Conclusion

This compound represents a largely unexplored area of metabolism. This technical guide provides a framework for its investigation, drawing upon established knowledge of related N-acetylated amino acids. By providing hypothetical pathways, detailed analytical protocols, and outlining future research directions, this document aims to stimulate further inquiry into the role of this and other novel metabolites in biology and disease. The methodologies and concepts presented here are broadly applicable to the study of other uncharacterized small molecules, highlighting a systematic approach to advancing our understanding of the metabolome.

References

- 1. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine [mdpi.com]

- 4. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 5. 5-Acetamidopentanoic acid | C7H13NO3 | CID 439903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Aminopentanoic acid | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Urinary excretion of N-acetyl amino acids in patients with some inborn errors of amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on 3-Acetamidopentanoic Acid: Current Scientific Understanding

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific understanding of 3-Acetamidopentanoic acid is currently limited. This document summarizes the available information and provides context based on related compounds. The content herein is intended for informational purposes and to guide future research.

Introduction

This compound is a chemical compound for which there is a significant lack of published research regarding its specific function in cellular processes. As such, a detailed, in-depth technical guide on its core functions, complete with extensive quantitative data and established experimental protocols, cannot be compiled at this time.

This guide will instead provide a comprehensive overview of what is currently known about related compounds, which may offer insights into the potential, yet uninvestigated, roles of this compound. The focus will be on structurally similar molecules with documented biological activities, thereby providing a foundational context for researchers interested in exploring this particular molecule.

Structurally and Functionally Related Compounds

Given the absence of direct data on this compound, it is instructive to examine related molecules. One such family of compounds is the N-acyl amino acids (NAAAs), which are endogenous signaling molecules.[1] NAAAs consist of an amino acid linked to a long-chain fatty acid via an amide bond and are involved in various physiological and pathological conditions.[1]

Another relevant compound is α-aminoadipic acid (α-AAA), an intermediate in the metabolism of the essential amino acid lysine.[2][3] Research has identified α-AAA as a potential biomarker for diabetes risk and a modulator of glucose homeostasis.[3][4]

α-Aminoadipic Acid (α-AAA): A Potential Analogue

α-AAA is a nonproteinogenic amino acid found in all eukaryotes and is involved in the lysine and saccharopine pathways.[2] It is primarily formed through the catabolism of lysine in the liver and kidneys.[2]

Cellular Functions of α-AAA:

-

Glucose and Lipid Metabolism: Studies in mice have shown that treatment with α-AAA can reduce body weight, decrease fat accumulation, and lower fasting glucose levels in diet-induced obesity.[2][4][5] It appears to enhance insulin secretion and action.[4][5]

-

Neurological Roles: The L-isomer of α-AAA is essential for neurotransmitter regulation.[4] It has also been shown to have detrimental effects on glial cells by inhibiting astrocyte activation.[4]

-

Biomarker for Disease: Elevated levels of α-AAA have been linked to an increased risk of developing diabetes.[2][4][5]

The structural similarity between this compound and α-AAA suggests that the former might also play a role in metabolic regulation, though this remains to be experimentally verified.

Potential (but Unverified) Areas of Investigation for this compound

Based on the known functions of related compounds, the following are potential areas of research for this compound:

-

Metabolic Regulation: Investigating its effects on glucose uptake, insulin secretion, and lipid metabolism in relevant cell lines (e.g., hepatocytes, adipocytes, pancreatic beta-cells) and animal models.

-

Neuromodulatory Activity: Assessing its ability to interact with neurotransmitter systems or influence glial cell function.

-

Enzyme Inhibition/Activation: Screening against a panel of metabolic enzymes, particularly those involved in amino acid and fatty acid metabolism.

Hypothetical Experimental Workflow

Should a researcher wish to investigate the function of this compound, a logical experimental workflow could be as follows.

Caption: A hypothetical workflow for investigating the biological function of this compound.

Conclusion

While the current body of scientific literature on the specific cellular functions of this compound is sparse, the known activities of structurally related compounds, such as α-aminoadipic acid, provide a valuable starting point for future research. Investigations into its potential roles in metabolic regulation and neuromodulation could yield significant new insights. The lack of existing data underscores a clear opportunity for novel research in the field of metabolic and cellular biology. Further studies are essential to elucidate the precise mechanisms of action and potential therapeutic applications of this compound.

References

Exploring the Bioactivity of 3-Acetamidopentanoic Acid and Its Structural Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidopentanoic acid, also known as 5-acetamidovaleric acid, is a metabolite that has been identified in organisms such as Euglena gracilis and Trypanosoma brucei[1]. While the specific bioactivity of this compound itself is not extensively documented in publicly available research, the broader class of acetamido- and propanoic/pentanoic acid derivatives represents a fertile ground for drug discovery. These compounds exhibit a wide range of pharmacological activities, from anticancer and antimicrobial to anti-inflammatory effects.

This technical guide provides an in-depth exploration of the bioactivity of several structurally related derivatives of propanoic and pentanoic acids. It is designed to serve as a resource for researchers and professionals in drug development by detailing the synthesis, biological evaluation, and structure-activity relationships of these promising compounds. The guide will present quantitative data in structured tables, provide detailed experimental protocols, and visualize key experimental workflows.

Anticancer Thiazole Derivatives of Propanoic Acid

A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated for their antiproliferative properties, demonstrating significant potential as anticancer agents, particularly against lung cancer models.[2]

Bioactivity Data

The antiproliferative activity of these derivatives was assessed against A549 lung carcinoma cells. Notably, compounds bearing an oxime moiety exhibited the most potent cytotoxicity, with IC50 values in the low micromolar range, surpassing the efficacy of the standard chemotherapeutic agent, cisplatin.[2]

| Compound | Moiety | IC50 (µM) for A549 Cells |

| 21 | Carboxylic acid, Oxime | 5.42 |

| 22 | Carboxylic acid, Oxime | 2.47 |

| 25 | Carbohydrazide, Oxime | Low micromolar |

| 26 | Carbohydrazide, Oxime | Low micromolar |

| Cisplatin | - | Less potent than 21 & 22 |

Data sourced from structure-activity relationship analysis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.[2]

In silico studies suggest that these compounds may exert their anticancer effects by interacting with human SIRT2 and EGFR.[2]

Experimental Protocols

Synthesis of Thiazol-2-yl Propanoic Acid Derivatives (5-12): [2]

-

Reflux 3-[1-(4-acetylphenyl)thioureido]propanoic acid (compound 4) with 4-substituted phenacyl bromides in methanol to obtain thiazole hydrobromide salts.

-

Dissolve the resulting salts in water.

-

Add sodium acetate and heat the solution at reflux to yield the final thiazol-2-yl propanoic acid derivatives.

Synthesis Workflow

Caption: Synthesis of Thiazol-2-yl Propanoic Acid Derivatives.

Antimicrobial Furan Derivatives of Propanoic Acid

Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have been synthesized and shown to possess significant antimicrobial activity, particularly against the yeast-like fungi Candida albicans, as well as bacteria such as Escherichia coli and Staphylococcus aureus.[3]

Bioactivity Data

The antimicrobial activity of these compounds was evaluated at a concentration of 64 µg/mL. Both the starting materials (3-(furan-2-yl)propenoic acids and their esters) and the final hydroarylation products demonstrated good antimicrobial activity.[3]

| Compound Class | Target Organism | Activity at 64 µg/mL |

| 3-(furan-2-yl)propenoic acids and esters | Candida albicans | Good |

| 3-aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Good |

| Both classes | Escherichia coli | Inhibition observed |

| Both classes | Staphylococcus aureus | Inhibition observed |

Data based on the antimicrobial screening of furan derivatives.[3]

Experimental Protocols

General Procedure for Synthesis of 3-(furan-2-yl)propenoic Acids (1a-f): [3]

-

Add malonic acid and a substituted furan-2-carbaldehyde to pyridine.

-

Add piperidine dropwise over 5 minutes.

-

Stir the mixture at 115 °C for 4 hours.

-

Pour the mixture into water and add aqueous HCl to a pH of 5-6 to precipitate the product.

-

Filter the precipitate and wash with water.

General Procedure for Synthesis of 3-aryl-3-(furan-2-yl)propanoic Acids and Esters in TfOH: [3]

-

To a mixture of the 3-(furan-2-yl)propenoic acid derivative (1), an arene, and CH2Cl2, add triflic acid (TfOH).

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Pour the mixture into water and extract with chloroform.

-

Wash the combined organic extract with water and dry over Na2SO4.

-

Distill the solvent under reduced pressure to obtain the product.

Synthesis Workflow

Caption: Synthesis of 3-aryl-3-(furan-2-yl)propanoic Acid Derivatives.

Antimicrobial 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

A library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been synthesized and screened for antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[4]

Bioactivity Data

These derivatives exhibited structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species. Hydrazone derivatives containing heterocyclic substituents were identified as the most potent and broad-spectrum antimicrobial agents.[4]

| Compound Class/Number | Target Organism | MIC Range (µg/mL) |

| Hydrazones (14-16) | Candida auris | 0.5 - 64 |

| General Derivatives | ESKAPE Bacteria | Active |

| General Derivatives | Drug-resistant Candida | Active |

Data from the antimicrobial screening of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[4]

Experimental Protocols

The synthesis involves creating a library of amino acid derivatives that incorporate a 4-hydroxyphenyl moiety with various substitutions. While the specific step-by-step procedure is not detailed in the provided abstract, it is a systematic synthesis approach to generate a diverse set of derivatives for screening.[4]

Analgesic 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives

While not a pentanoic acid derivative, the study of 5-acetamido-2-hydroxy benzoic acid derivatives provides valuable insight into the bioactivity of molecules containing an acetamido group linked to a carboxylic acid-bearing ring. These compounds have been investigated for their analgesic properties.[5]

Experimental Protocols

Synthesis of 5-acetamido-2-hydroxy benzoic acid (PS1): [5]

-

React 5-amino salicylic acid with acetic anhydride.

-

Use water as the solvent for the reaction.

Synthesis of 5-benzamidosalicylic acid (PS2): [5]

-

React 5-amino-salicylic acid with benzoyl chloride.

-

Use ethyl acetate as the solvent.

-

Use potassium carbonate as a catalyst.

Synthesis Workflow

Caption: Synthesis of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives.

Conclusion

While the bioactivity of this compound remains an area for future investigation, its structural analogs and related derivatives of propanoic acid exhibit a rich and diverse pharmacology. The examples presented in this guide highlight the potential of these chemical scaffolds in developing new therapeutic agents for a range of diseases, including cancer and infectious diseases. The provided data and experimental protocols offer a foundation for further research and development in this promising area of medicinal chemistry.

References

- 1. 5-Acetamidopentanoic acid | C7H13NO3 | CID 439903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for N-Acetyl-L-glutamic acid (HMDB0001138) [hmdb.ca]

- 4. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amphoteric drugs. 3. Synthesis and antiallergic activity of 3-[(5,11-dihydro[1]benzoxepino[4,3-b]pyridin-11- ylidene)piperidino]propionic acid derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 3-Acetamidopentanoic Acid and its Putative Relation to Protein Structure

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylation is a ubiquitous and critical post-translational modification of proteins, influencing their folding, stability, and interactions. Small molecule N-acetylated amino acids, such as the theoretical 3-Acetamidopentanoic acid, represent key chemical motifs in this biological process. Understanding the potential impact of such molecules on protein structure is paramount for drug discovery and development, particularly in targeting protein misfolding and aggregation diseases. This technical guide provides a foundational understanding of N-acetylated amino acids, their synthesis, their effects on protein biophysical properties, and the experimental methodologies used to study these interactions.

Introduction to N-Acetylated Amino Acids and Protein Structure

N-terminal acetylation is one of the most common covalent modifications of proteins in eukaryotes, affecting an estimated 80-90% of all human proteins.[1] This modification involves the transfer of an acetyl group from acetyl-coenzyme A to the alpha-amino group of the N-terminal amino acid.[2] This process neutralizes the positive charge of the N-terminus, altering the protein's surface properties and potentially influencing its structure and function in several ways:

-

Protein Folding and Stability: N-terminal acetylation can stabilize protein structures, such as alpha-helices, by providing an additional hydrogen bond acceptor.[3][4] This modification has been shown to protect some proteins from degradation.[1]

-

Protein-Protein Interactions: The acetylated N-terminus can serve as a specific recognition motif for other proteins, mediating complex formation.

-

Subcellular Localization: N-acetylation can play a role in directing proteins to specific cellular compartments.

-

Protein Aggregation: The effect of N-acetylation on protein aggregation is complex and protein-dependent. For some proteins like α-synuclein, acetylation can reduce aggregation, while for others, such as Huntingtin, it has been shown to increase the propensity to aggregate.[3][5]

Small molecules like this compound, which are N-acetylated derivatives of non-proteinogenic amino acids, could theoretically interact with proteins in a manner that modulates these effects. They might act as competitors for binding sites, allosteric modulators, or directly influence the protein's conformational landscape.

Quantitative Data on the Effects of N-Acetylation

To illustrate the potential impact of N-acetylation on protein biophysics, the following tables summarize quantitative data from studies on well-characterized proteins.

Table 1: Effect of N-terminal Acetylation on Protein Aggregation

| Protein | Polypeptide Context | Acetylation Status | Aggregation Half-time (t₅₀) in hours | Fold Change in Aggregation Rate | Reference |

| Huntingtin (Htt) | HttQ₄₄ | Unmodified | 1.217 ± 0.174 | - | [5] |

| Huntingtin (Htt) | HttQ₄₄ | N-terminally Acetylated | 0.649 ± 0.124 | 1.87 | [5] |

Table 2: Hypothetical Effect of a Small Molecule N-Acetylated Amino Acid on Protein Thermal Stability

This table presents a hypothetical scenario based on typical results from differential scanning fluorimetry (DSF) experiments, demonstrating how a small molecule like this compound might stabilize a target protein.

| Target Protein | Ligand | Ligand Concentration (µM) | Melting Temperature (Tₘ) in °C | ΔTₘ (°C) |

| Protein X | None (APO) | 0 | 52.3 ± 0.2 | - |

| Protein X | This compound | 10 | 54.1 ± 0.3 | +1.8 |

| Protein X | This compound | 50 | 56.8 ± 0.2 | +4.5 |

| Protein X | This compound | 100 | 58.2 ± 0.3 | +5.9 |

Experimental Protocols

The following are detailed methodologies for the synthesis of a representative N-acetylated amino acid and for key experiments to characterize its interaction with a target protein.

Synthesis of a Representative N-Acetylated Amino Acid: 3-(Acetylamino)propanoic Acid

This protocol describes the synthesis of 3-(acetylamino)propanoic acid, a structural analog of the topic compound, which is not readily commercially available. The procedure is adapted from the synthesis of similar compounds.[6][7]

Materials:

-

β-Alanine

-

Acetic anhydride

-

Glacial acetic acid

-

Diethyl ether

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of β-alanine in 50 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

-

Acetylation: Cool the solution in an ice bath. While stirring, slowly add 15 mL of acetic anhydride dropwise to the solution.

-

Reaction: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for 12-18 hours.

-

Solvent Removal: Remove the acetic acid and any unreacted acetic anhydride under reduced pressure using a rotary evaporator.

-

Precipitation: To the resulting viscous oil, add 100 mL of diethyl ether and stir vigorously. The product will precipitate as a white solid.

-

Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two 50 mL portions of cold diethyl ether.

-